molecular formula C14H23NO3 B1394455 tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate CAS No. 1287218-20-5

tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate

Cat. No. B1394455
M. Wt: 253.34 g/mol
InChI Key: CZRIMFOLJSEQDN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Studies on Marine Drugs : Research involving the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products, has been conducted. This compound is synthesized via a series of reactions involving 4-tert-butylphenol, indicating a potential application in structural-activity relationship studies for antitumor antibiotics (Li et al., 2013).

Chemical Transformations and Reactions

  • Synthesis and Chemical Transformations : tert-Butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been synthesized and studied for its reactions with various reagents, showcasing the versatility of tert-butyl derivatives in chemical synthesis (Moskalenko & Boev, 2014).
  • Tert-Butoxycarbonylation Reagent : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is utilized as a tert-butoxycarbonylation reagent for various substrates, indicating its role in chemical synthesis and modification (Saito et al., 2006).

Medicinal Chemistry and Drug Development

  • Antimalarial Drug Development : N-tert-Butyl isoquine, a derivative of tert-butyl isoquinoline, has been developed as a potent antimalarial drug, highlighting the importance of tert-butyl isoquinoline derivatives in the pharmaceutical industry (O’Neill et al., 2009).

Novel Synthetic Approaches

  • Metal-free Synthesis : The synthesis of quinoxaline-3-carboxylates using tert-butyl derivatives demonstrates a metal-free approach in organic synthesis, expanding the scope of tert-butyl isoquinoline in green chemistry (Xie et al., 2019).
  • Diastereoselective Synthesis : The synthesis of tetrahydroisoquinolines by diastereoselective alkylation of phenylalanine-derived precursors, where tert-butyl derivatives play a crucial role, highlights innovative methods in asymmetric synthesis (Huber & Seebach, 1987).

Safety And Hazards

This involves looking at the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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Please note that not all compounds will have information available in all these areas, especially if they are not widely studied. For a specific analysis of “tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate”, I would recommend consulting a chemistry database or a chemist.


properties

IUPAC Name

tert-butyl 4-oxo-2,3,4a,5,6,7,8,8a-octahydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRIMFOLJSEQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146640
Record name 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate

CAS RN

1287218-20-5
Record name 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287218-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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